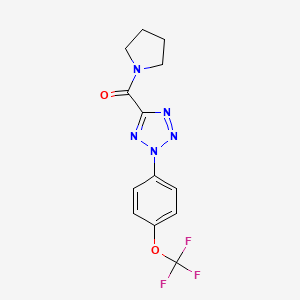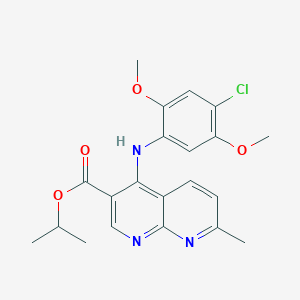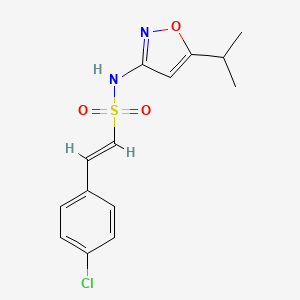
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- Research has shown the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties, including those similar to the structure , demonstrating significant anticancer activity against a broad panel of 60 cancer cell lines. These compounds have also shown promising in vitro antibacterial and antifungal activities, highlighting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
- The molecular docking studies of related compounds have provided insights into their potential utilization in medical applications, especially in overcoming microbial resistance, thereby offering a new avenue for the development of antimicrobial agents (Bats, Frost, & Hashmi, 2001).
Antitumor Activity
- Novel benzenesulfonamide derivatives synthesized as potential anticancer agents have been evaluated for their in vitro antitumor activity. Some compounds exhibited remarkable activity against various human tumor cell lines, underscoring the importance of this chemical class in the development of new anticancer therapies (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial Applications
- The synthesis of compounds with similar structures has led to the discovery of new antimicrobial agents. For example, derivatives synthesized from Mannich base reactions demonstrated moderate antimicrobial activity against pathogenic bacterial strains, highlighting their potential in addressing drug resistance issues (Sah, Bidawat, Seth, & Gharu, 2014).
Other Applications
- Studies also reveal the role of such compounds in pesticide interactions, leading to the formation of hybrid residues. This suggests potential applications in agriculture for the management of pests through novel mechanisms (Bartha, 1969).
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-10(2)13-9-14(16-20-13)17-21(18,19)8-7-11-3-5-12(15)6-4-11/h3-10H,1-2H3,(H,16,17)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVEDYBVDTADE-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NO1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

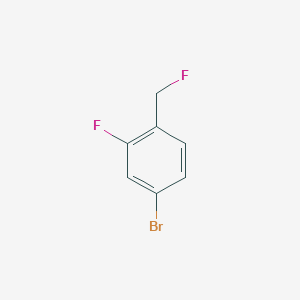
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
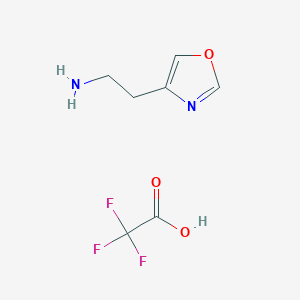
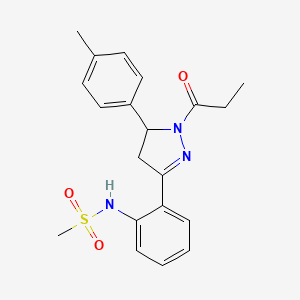

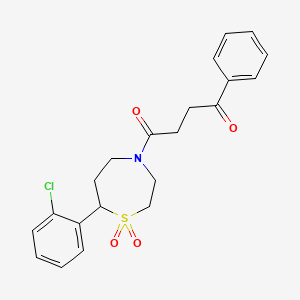

![N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2354671.png)

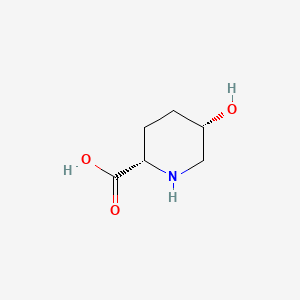
![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
